molecular formula C22H17NO B12630725 3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 920300-00-1

3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12630725
CAS No.: 920300-00-1
M. Wt: 311.4 g/mol
InChI Key: WZAHDNJAJMHVCY-UHFFFAOYSA-N
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Description

3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one is a synthetic isoindolinone derivative characterized by a central isoindol-1-one core substituted with a 2,2-diphenylethenyl group at the 3-position.

Properties

CAS No.

920300-00-1

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

3-(2,2-diphenylethenyl)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C22H17NO/c24-22-19-14-8-7-13-18(19)21(23-22)15-20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,21H,(H,23,24)

InChI Key

WZAHDNJAJMHVCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2C3=CC=CC=C3C(=O)N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one typically involves a multi-step process. One common method starts with the alkylation of isoindoline with 2,2-diphenylethylene under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one, emphasizing differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one 3-(2,2-diphenylethenyl) C22H17NO 311.38 g/mol Hypothesized to enhance binding affinity in protein targets due to extended π-conjugation.
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one 3-hydroxy, 2-phenyl C14H11NO2 225.25 g/mol Exhibits hydrogen-bonding capacity; used as a synthetic intermediate.
2-Amino-2,3-dihydro-3,3-diphenyl-1H-isoindol-1-one 2-amino, 3,3-diphenyl C20H16N2O 300.35 g/mol Enhanced solubility in polar solvents; explored in pharmacological studies.
3-{2-[(benzylamino)methyl]-1H-indol-3-yl}-5-hydroxy-2,3-dihydro-1H-isoindol-1-one 5-hydroxy, 2-[(benzylamino)methyl]-1H-indol-3-yl C25H22N3O2 384.47 g/mol Chiral derivatives used in KRAS inhibition; demonstrates stereospecific activity.
1H-Isoindol-1-one, 2,3-dihydro-3-phenyl-3-(2-phenylethoxy)-2-(phenylmethyl) 3-phenyl, 3-(2-phenylethoxy), 2-(phenylmethyl) C29H25NO2 419.51 g/mol Bulky substituents reduce solubility; investigated for CNS activity.

Key Observations:

Steric and Electronic Effects: The diphenylethenyl group in the target compound introduces significant steric bulk and π-conjugation, which may improve binding to hydrophobic protein pockets compared to smaller substituents like hydroxy or methoxy groups . Amino-substituted analogs (e.g., 2-Amino-2,3-dihydro-3,3-diphenyl-1H-isoindol-1-one) exhibit higher polarity and solubility, making them more suitable for aqueous-phase reactions .

Synthetic Accessibility :

  • Hydroxy- and methoxy-substituted derivatives (e.g., 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one) are synthesized via straightforward condensation or oxidation reactions, often achieving yields >70% .
  • Bulky substituents (e.g., diphenylethenyl) require controlled reaction conditions to avoid side products like 1,4-bis(diphenylethenyl)benzene, as seen in styrylpyridine syntheses .

Biological Relevance: Chiral isoindol-1-ones with indole moieties (e.g., 3-{2-[(benzylamino)methyl]-1H-indol-3-yl}-5-hydroxy-2,3-dihydro-1H-isoindol-1-one) demonstrate enantiomer-specific activity in KRAS inhibition, with (3S)-isomers showing higher potency .

Research Findings and Data

Physicochemical Properties:

  • Hydroxy Derivative: LogP ≈ 2.1, with improved solubility in methanol/DMF mixtures (80:20) .

Biological Activity

3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one, with the chemical formula C22H17NO and a molecular weight of approximately 311.4 g/mol, is an organic compound notable for its unique structural properties and potential biological activities. This compound is characterized by its isoindole framework combined with a diphenylethenyl group, which may enhance its stability and reactivity compared to other similar compounds. The following sections will explore its biological activity, including interaction studies, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C22H17NO\text{C}_{22}\text{H}_{17}\text{N}\text{O}

This structure is significant in understanding its biological interactions and mechanisms of action.

Interaction Studies

Preliminary studies indicate that 3-(2,2-diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one may interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with cellular signaling. The binding affinity of this compound with specific enzymes and receptors remains to be fully elucidated. However, initial data suggest that it may exhibit inhibitory effects on certain biological pathways.

Potential Therapeutic Applications

The unique structural features of this compound suggest several potential therapeutic applications:

  • Anticancer Activity : Due to its structural similarity to known anticancer agents, there is potential for 3-(2,2-diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one to exhibit anticancer properties.
  • Neuroprotective Effects : The compound may also have implications in neuroprotection due to its ability to modulate neurotransmitter systems.

Further research is necessary to validate these applications through in vitro and in vivo studies.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of isoindole derivatives, 3-(2,2-diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one was tested against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (IC50 = 15 µM) while showing lower toxicity towards normal cells. This selectivity suggests a promising avenue for further development as an anticancer agent.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of isoindole compounds. In this research, 3-(2,2-diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one was evaluated for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings revealed that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 3-(2,2-diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one, a comparative analysis with structurally similar compounds is essential.

Compound NameStructureUnique Features
3-(Phenyl)-2,3-dihydro-1H-isoindol-1-oneStructureLacks the diphenylethenyl group; simpler structure.
4-(Diphenylmethyl)-1H-pyrroleStructureContains a pyrrole ring; different electronic properties.
3-(Benzylidene)-2,3-dihydroquinolin-4(1H)-oneStructureFeatures a quinoline structure; potential different biological activity.

The comparison highlights the distinct features of 3-(2,2-diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one that may contribute to its unique biological activities.

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